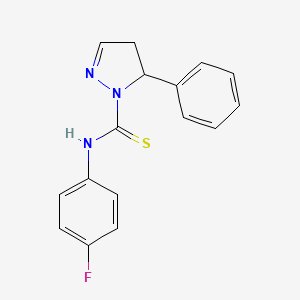![molecular formula C21H27FN4O3 B4098451 1'-[1-(3-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B4098451.png)
1'-[1-(3-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-[1-(3-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a bipiperidine moiety
Preparation Methods
The synthesis of 1’-[1-(3-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, while the bipiperidine moiety is synthesized through a series of nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.
Scientific Research Applications
1’-[1-(3-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring contributes to its overall stability and activity. The exact pathways involved depend on the specific biological context, but it often involves modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine rings and fluorophenyl groups, such as:
- 1’-[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE
- 1’-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE These compounds share structural similarities but differ in the position of the fluorophenyl group, which can affect their biological activity and chemical properties. The uniqueness of 1’-[1-(3-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities .
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c22-15-5-4-6-16(13-15)26-18(27)14-17(19(26)28)24-11-7-21(8-12-24,20(23)29)25-9-2-1-3-10-25/h4-6,13,17H,1-3,7-12,14H2,(H2,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIKMTSBJFAIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide](/img/structure/B4098388.png)
![6-{[4-(sec-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4098389.png)
![1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B4098392.png)
![(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[(4-methylphenyl)amino]acetonitrile](/img/structure/B4098396.png)
![N-(4-BROMO-3,5-DIMETHYLPHENYL)-3-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANAMIDE](/img/structure/B4098399.png)

![Ethyl 4-[3-(cyclopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4098404.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenyl)furan-2-carboxamide](/img/structure/B4098426.png)

![2-[2-Chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4098462.png)
![Morpholin-4-yl-[5-nitro-2-(pyridin-3-ylmethylamino)phenyl]methanone](/img/structure/B4098468.png)
![N-[(2,3-dimethyl-5-oxo-1-phenyl-2H-pyrrol-4-yl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide](/img/structure/B4098470.png)
